4-(4-Acetylphenoxy)benzonitrile
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Overview
Description
4-(4-Acetylphenoxy)benzonitrile is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzonitrile, featuring an acetyl group and a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenoxy)benzonitrile typically involves the reaction of 4-acetylphenol with 4-fluorobenzonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-(4-carboxyphenoxy)benzonitrile.
Reduction: Formation of 4-(4-acetylphenoxy)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Acetylphenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in drug delivery systems, it can act as a linker molecule, facilitating the attachment of therapeutic agents to targeting moieties. The acetyl and nitrile groups play crucial roles in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Acetylbenzonitrile: Similar structure but lacks the phenoxy group.
4-Phenoxybenzonitrile: Similar structure but lacks the acetyl group.
Uniqueness
4-(4-Acetylphenoxy)benzonitrile is unique due to the presence of both acetyl and phenoxy groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(4-acetylphenoxy)benzonitrile |
InChI |
InChI=1S/C15H11NO2/c1-11(17)13-4-8-15(9-5-13)18-14-6-2-12(10-16)3-7-14/h2-9H,1H3 |
InChI Key |
IUNWJTWLIKULFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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